molecular formula C9H13N3 B1594777 1-Ethyl-3-p-tolyltriazene CAS No. 50707-40-9

1-Ethyl-3-p-tolyltriazene

Cat. No.: B1594777
CAS No.: 50707-40-9
M. Wt: 163.22 g/mol
InChI Key: BPOZIJBDYFHEJR-UHFFFAOYSA-N
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Description

Triazene Family Overview

The triazene family encompasses a diverse range of organic compounds united by the presence of the characteristic triazene functional group R₁-N=N-NR₂R₃, where the R groups represent various substituent types. This functional group creates a unique electronic system that combines aspects of both azo compounds and amines, resulting in distinctive chemical properties that have been extensively exploited in synthetic chemistry. The triazene linkage exhibits partial double-bond character throughout the N-N-N chain, leading to restricted rotation and specific geometric preferences that influence molecular behavior.

Structural studies of triazene compounds have revealed that the nitrogen-nitrogen bond lengths within the triazene group typically range from 1.27 to 1.35 Angstroms, indicating significant delocalization of electron density across the three-nitrogen system. This delocalization is evidenced by the observed planarity of the triazene group and the sp² hybridization character of the terminal nitrogen atoms. The electronic structure of triazenes makes them susceptible to both nucleophilic and electrophilic attack, depending on the nature of the substituent groups and reaction conditions.

The preparation of triazene compounds generally follows established synthetic protocols involving the coupling reaction between diazonium salts and primary or secondary amines. This methodology provides access to both symmetric and asymmetric triazene derivatives, with the choice of amine component determining the substitution pattern in the final product. The coupling reactions are typically conducted under mild conditions using bases such as sodium acetate, sodium carbonate, or sodium bicarbonate to maintain appropriate pH levels for optimal reaction efficiency.

Research has demonstrated that triazene compounds exhibit tautomerism, particularly in derivatives containing primary amine substituents. This tautomeric behavior involves the migration of hydrogen atoms between nitrogen positions, creating multiple possible structures that can exist in equilibrium. For symmetric triazenes derived from primary amines, the tautomeric forms are identical, simplifying structural analysis and characterization efforts.

Positional Isomerism in Aryl-Substituted Triazenes

Positional isomerism in aryl-substituted triazenes represents a critical structural consideration that significantly influences both physical properties and chemical reactivity patterns. Studies comparing different positional isomers have revealed that the location of substituents on aromatic rings can dramatically affect molecular packing, intermolecular interactions, and overall stability characteristics. The investigation of 1-(2-benzoylphenyl)-3,3-dimethyltriazene and 1-(4-benzoylphenyl)-3,3-dimethyltriazene as model compounds has provided valuable insights into these isomeric effects.

Crystallographic analysis of positional isomers has demonstrated that ortho-substituted and para-substituted aryl triazenes adopt different solid-state structures with distinct packing arrangements. The ortho-isomers typically exhibit more complex intermolecular hydrogen bonding patterns due to the proximity of substituent groups to the triazene functionality, while para-isomers often display more extended conjugation systems that influence their electronic properties. These structural differences translate into measurable variations in melting points, solubility characteristics, and chemical reactivity profiles.

The nitrogen-nitrogen bond length variations observed in different positional isomers provide evidence for the electronic effects of substituent positioning. Research has shown that the N₁-N₂ and N₂-N₃ bond lengths in triazene compounds are relatively insensitive to the nature of aryl substituents, with differences typically remaining within 0.04 to 0.06 Angstroms regardless of substitution pattern. This observation suggests that the triazene group maintains significant electronic delocalization regardless of the specific positioning of aromatic substituents.

The study of positional isomerism has also revealed important implications for synthetic chemistry applications. Different isomers may exhibit varying reactivity toward alkylating agents, different stability profiles under thermal conditions, and distinct selectivity patterns in coupling reactions. These considerations are particularly important when designing synthetic routes that require specific regiochemical outcomes or when optimizing reaction conditions for maximum efficiency and selectivity.

Historical Development and Discovery Timeline

The historical development of triazene chemistry traces its origins to the mid-19th century, with foundational work establishing the basic principles that would later enable the synthesis of specific derivatives such as this compound. The first documented synthesis of a triazene compound occurred in 1859 with the preparation of 1,3-bis(phenyl)triazene, marking the beginning of systematic investigations into this class of nitrogen-containing compounds. This early work established the fundamental synthetic approach involving diazonium salt intermediates, a methodology that remains central to triazene synthesis today.

The development of synthetic methodologies for asymmetric triazenes, including this compound, built upon decades of research into diazonium salt chemistry and amine coupling reactions. The procedure described by Curtius in 1883 for the preparation of diazopeptide compounds provided important precedents for understanding the reactivity of diazo intermediates, although this work focused on different structural targets. The systematic development of triazene synthesis protocols gained momentum in the early 20th century as organic chemists recognized the synthetic utility of these compounds.

The specific synthesis of 1-methyl-3-p-tolyltriazene was documented in detailed synthetic procedures that established reliable methodologies for preparing asymmetric triazene derivatives. This work demonstrated that para-toluidine could be converted to the corresponding diazonium salt through nitrosation with potassium nitrite in hydrochloric acid, followed by coupling with methylamine to yield the desired triazene product in 47-53% yield after purification. The development of this methodology provided a template for synthesizing related compounds, including the ethyl analog.

Research into triazene applications in organic synthesis accelerated during the mid-20th century, with investigators recognizing their utility as alkylating agents for esterification reactions. The demonstration that triazenes could serve as stable, crystalline alternatives to diazomethane and other diazoalkanes represented a significant advancement in synthetic methodology. These compounds offered advantages including improved stability, easier handling, and reduced tendency toward undesired side reactions such as addition to strained or conjugated double bonds.

The systematic characterization of this compound and related compounds has been facilitated by advances in analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography. Modern databases such as PubChem have compiled comprehensive data on the compound, including its creation date of March 26, 2005, and subsequent modifications through May 24, 2025. The compound has been assigned various identification numbers including the National Service Center number 146446 and the European Community number 679-929-4, facilitating its identification in chemical databases and regulatory systems.

Property Value Source
Molecular Formula C₉H₁₃N₃
Molecular Weight 163.22 g/mol
Melting Point 35°C
Boiling Point 280.31°C (estimated)
Density 0.9987 g/cm³ (estimated)
Refractive Index 1.4800 (estimated)
pKa 3.13 ± 0.70 (predicted)
CAS Registry Number 50707-40-9

The contemporary understanding of this compound continues to evolve as new applications and synthetic methodologies are developed. Current research efforts focus on exploring its utility in modern synthetic transformations, understanding its electronic properties through computational methods, and investigating potential applications in materials science and medicinal chemistry. The compound serves as an important model system for studying triazene reactivity and provides a foundation for developing new triazene-based synthetic methodologies.

Properties

IUPAC Name

N-(ethyldiazenyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-10-12-11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOZIJBDYFHEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=NNC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198760
Record name 1-Triazene, 1-ethyl-3-(4-methylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50707-40-9
Record name 1-Ethyl-3-p-tolyltriazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050707409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-3-p-tolyltriazene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Triazene, 1-ethyl-3-(4-methylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYL-3-P-TOLYLTRIAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7073MFT1NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Step 1: Formation of p-Toluenediazonium Salt

  • p-Toluidine is dissolved in an acidic aqueous medium (concentrated hydrochloric acid and crushed ice) and cooled to approximately −10°C.
  • Potassium nitrite solution is added dropwise to the stirred p-toluidine solution to generate the diazonium salt.
  • The reaction progress is monitored by the starch-potassium iodide test for excess nitrite.

Step 2: Neutralization and Preparation for Coupling

  • The diazonium salt solution is carefully neutralized to pH 6.8–7.2 using cold, concentrated aqueous sodium carbonate, causing a color change indicating the formation of the diazonium intermediate.

Step 3: Coupling with Ethylamine

  • The neutral diazonium salt solution is slowly added to a vigorously stirred mixture containing sodium carbonate, crushed ice, and an aqueous solution of ethylamine (30–35%).
  • The reaction mixture is maintained at approximately −10°C during addition to control the reaction rate and prevent decomposition.
  • The reaction proceeds for about 45 minutes, after which the mixture is extracted with ether.

Step 4: Isolation and Purification

  • The ethereal extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • The crude this compound can be purified by recrystallization from suitable solvents to obtain a pure crystalline product.

Reaction Conditions and Yields

Parameter Details
Temperature −10°C during diazotization and coupling
pH during coupling Neutral (6.8–7.2)
Solvent for coupling Aqueous ethylamine (30–35%)
Extraction solvent Diethyl ether
Drying agent Anhydrous sodium sulfate
Yield Comparable to methyl analogue (~70–90%)
Purification Recrystallization from ether or similar

This method yields crystalline and stable triazene compounds suitable for further synthetic applications.

Alternative Synthetic Routes

  • Grignard Reagent Route : this compound can also be synthesized by reacting p-tolyl azide with ethylmagnesium bromide, a Grignard reagent, under controlled conditions. This method, while less commonly used, allows for the preparation of triazenes with more complex alkyl groups.

  • Use of Alkyl Hydroxylamines : In analogy with hydroxytriazenes, coupling of alkyl hydroxylamines with p-toluenediazonium salts at low temperatures (0–5°C) in buffered media can yield hydroxytriazene derivatives. While this method is more common for hydroxytriazenes, it informs the understanding of triazene formation mechanisms.

Mechanistic Insights

The formation of this compound proceeds via nucleophilic attack of ethylamine on the diazonium salt, forming the triazene linkage through the intermediate diazonium-amine complex. The reaction is favored under cold, neutral to slightly basic conditions to avoid diazonium salt decomposition and side reactions.

Comparative Table of Preparation Methods

Method Starting Materials Conditions Advantages Disadvantages
Diazonium salt + ethylamine p-Toluidine, KNO2, HCl, ethylamine −10°C, neutral pH, aqueous High yield, crystalline product Requires careful temperature control
Grignard reagent method p-Tolyl azide + ethylmagnesium bromide Anhydrous, inert atmosphere Suitable for complex alkyl groups More complex setup, sensitive reagents
Alkyl hydroxylamine coupling Alkyl hydroxylamine + diazonium salt 0–5°C, acetate buffer pH 5.0 Good yields for hydroxytriazenes Less common for simple alkyl triazenes

Research Findings and Notes

  • The procedure adapted from the synthesis of 1-methyl-3-p-tolyltriazene is considered the most convenient and reliable for preparing this compound.
  • Triazenes prepared by this method are crystalline, stable, and easy to store, making them preferable to diazoalkanes in alkylation reactions due to fewer side reactions.
  • The reaction rate and color development during coupling are influenced by the solvent polarity and atmosphere; nonpolar solvents and nitrogen flushing reduce color impurities.
  • The method works best with water-soluble amines like ethylamine; alternative procedures are needed for water-insoluble amines.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-p-tolyltriazene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

1-Ethyl-3-p-tolyltriazene serves as a crucial intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : Transforming into azo compounds using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction : Converting into amines with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : Participating in nucleophilic substitution reactions where the triazene group is replaced by other nucleophiles.

These reactions facilitate the construction of diverse chemical structures, making it valuable in synthetic organic chemistry.

Biological Research

Research into the biological activities of this compound indicates potential interactions with biomolecules. Studies have explored its role in:

  • Anticancer Activity : Investigations are ongoing regarding its efficacy against various cancer cell lines, focusing on its mechanisms of action and potential therapeutic applications.
  • Drug Development : The compound's unique structure may lead to novel drug candidates, particularly in targeting specific biological pathways.

Industrial Applications

In industry, this compound is utilized for:

  • Dyes and Pigments : Its derivatives are employed in dye manufacturing, contributing to the colorants used in textiles and other materials.
  • Pharmaceuticals : The compound is involved in synthesizing pharmaceutical agents, enhancing drug formulations and delivery systems.
  • Agrochemicals : It plays a role in developing herbicides and pesticides, contributing to agricultural productivity.

Case Study 1: Anticancer Research

A study investigated the anticancer properties of various triazenes, including this compound. The results indicated that this compound exhibited significant cytotoxicity against specific cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Analytical Chemistry

In analytical chemistry applications, 3-methyl-1-(p-tolyl)triazene was employed for methylation during gas chromatography analysis of metabolites. This method demonstrated high sensitivity and reproducibility for detecting hippuric and methylhippuric acids in urine samples, showcasing the utility of triazenes in analytical methodologies .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-p-tolyltriazene involves its interaction with nucleophiles and electrophiles. The triazene group can undergo cleavage, leading to the formation of reactive intermediates that participate in further chemical reactions. These intermediates can interact with molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 1-ethyl-3-p-tolyltriazene include 1-methyl-3-p-tolyltriazene and 1-isopropyl-3-p-tolyltriazene . Below is a detailed comparison based on substituent effects, reactivity, and applications:

Structural and Functional Differences

Property 1-Methyl-3-p-tolyltriazene This compound 1-Isopropyl-3-p-tolyltriazene
Substituent (R) Methyl (-CH₃) Ethyl (-CH₂CH₃) Isopropyl (-CH(CH₃)₂)
Molecular Weight ~163.2 g/mol (estimated) ~177.2 g/mol (estimated) ~191.3 g/mol (estimated)
Steric Bulk Low Moderate High
Electronic Effects Electron-donating (weak) Electron-donating (moderate) Electron-donating (strong)
Typical Applications Esterification Intermediate in pharmaceuticals Agrochemicals, APIs

Reactivity and Stability

  • However, reduced steric protection may lower stability under harsh conditions .
  • This compound : The ethyl group provides moderate steric shielding, likely improving thermal stability compared to the methyl analog while retaining sufficient reactivity for synthetic applications.
  • 1-Isopropyl-3-p-tolyltriazene : The bulky isopropyl group increases steric hindrance, which may slow reaction kinetics but enhance stability during storage or in acidic/basic environments .

Research Findings and Trends

Synthetic Utility : Triazenes with alkyl substituents are versatile intermediates. For example, 1-methyl-3-p-tolyltriazene is explicitly cited for esterification, while the isopropyl variant is marketed for pesticide synthesis . The ethyl analog may bridge these applications, offering tunable reactivity.

Steric vs. Electronic Trade-offs : Larger substituents (e.g., isopropyl) reduce reaction rates in SN2 mechanisms but improve product selectivity in sterically demanding reactions .

Substitutents like ethyl may alter metabolic pathways compared to methyl or isopropyl analogs, affecting toxicity profiles .

Biological Activity

1-Ethyl-3-p-tolyltriazene (CAS Number: 50707-40-9) is an organic compound belonging to the triazene family, characterized by its unique structure that includes an ethyl group and a p-tolyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as an alkylating agent. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃. The compound features a triazene functional group (-N=N-N-), which is crucial for its reactivity and biological activity. The presence of the ethyl and p-tolyl groups enhances its chemical properties, making it a valuable reagent in organic synthesis and biological studies.

This compound primarily acts as an alkylating agent . Alkylating agents are known for their ability to modify DNA and RNA by transferring alkyl groups to nucleophilic sites on biomolecules. This modification can lead to significant changes in gene expression and cellular metabolism, influencing various biochemical pathways.

Key Mechanisms:

  • DNA Interaction : The compound can form covalent bonds with nucleophilic sites on DNA, resulting in potential mutagenic effects.
  • Reactive Intermediates : Upon cleavage of the triazene group, reactive intermediates are generated that can further interact with cellular targets, affecting cell signaling and metabolic pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Gene Expression Modulation : It may influence gene expression patterns through its interactions with nucleic acids, although detailed investigations are still ongoing to elucidate these mechanisms fully.

Research Findings and Case Studies

Several studies have been conducted to explore the biological effects of this compound:

Study ReferenceFindings
Demonstrated that this compound modifies DNA structure, leading to alterations in gene expression.
Investigated the compound's reactivity with various biomolecules, highlighting its potential in drug development.
Explored the cytotoxic effects on cancer cell lines, indicating possible therapeutic applications.

Applications in Research and Medicine

This compound is being studied for various applications:

  • Organic Synthesis : It serves as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Development : Ongoing research aims to explore its potential as a therapeutic agent due to its alkylating properties.
  • Chemical Research : The compound is utilized in studies focusing on chemical reactivity and molecular interactions within biological systems .

Q & A

Q. Methodological Answer :

  • Synthesis : The compound is typically synthesized via condensation reactions between ethylamine derivatives and p-tolyl diazonium salts under controlled pH (6–8) and low-temperature conditions (0–5°C) to minimize side reactions. Diazotization of p-toluidine followed by coupling with ethylamine derivatives is a common approach .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) effectively removes impurities .
  • Optimization : Use Design of Experiments (DoE) to evaluate variables like molar ratios (1:1 to 1:1.2), solvent polarity (e.g., DMF vs. methanol), and reaction time (2–24 hrs). Statistical tools like ANOVA identify critical factors affecting yield (e.g., solvent choice contributes 40% variance) .

Spectroscopic Characterization

Basic Question : Which spectroscopic techniques are most effective for characterizing this compound? Advanced Question : How can spectral anomalies caused by tautomerism or solvent effects be resolved?

Q. Methodological Answer :

  • Basic Techniques :
    • ¹H/¹³C NMR : In DMSO-d6, the triazene N-H proton appears at δ 10.2–11.5 ppm, while ethyl group protons resonate at δ 1.2–1.4 (triplet) and 3.4–3.6 ppm (quartet). The p-tolyl methyl group is observed at δ 2.3 ppm .
    • IR Spectroscopy : Key stretches include N-H (~3300 cm⁻¹) and C-N (~1600 cm⁻¹) .
  • Advanced Resolution : Variable-temperature NMR (VT-NMR) at −20°C to 50°C can stabilize tautomeric forms. Deuterated solvents (CDCl₃ vs. DMSO-d6) may shift peaks due to hydrogen bonding. Computational simulations (DFT) validate assignments by matching experimental vs. predicted chemical shifts .

Stability and Degradation Pathways

Basic Question : What experimental conditions influence the stability of this compound? Advanced Question : What mechanistic insights can be gained from studying degradation under oxidative or photolytic stress?

Q. Methodological Answer :

  • Stability Studies : Conduct accelerated testing at 40°C/75% RH for 4 weeks, monitoring decomposition via HPLC-UV (λ = 254 nm). Buffer solutions (pH 3–9) assess pH sensitivity. Light exposure tests use ICH Q1B guidelines .
  • Degradation Mechanisms : LC-MS/MS identifies major degradation products (e.g., p-toluenesulfonamide under oxidative conditions). Kinetic modeling (Arrhenius equation) predicts shelf-life (t₉₀) at 25°C. For photolysis, UV-Vis spectroscopy tracks absorbance changes, correlating with bond cleavage events .

Analytical Quantification

Basic Question : What analytical methods are suitable for quantifying this compound in complex matrices? Advanced Question : How can detection limits be improved in trace analysis?

Q. Methodological Answer :

  • Basic Methods : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 270 nm) achieves quantification (LOQ = 0.1 µg/mL). Calibration curves (R² > 0.995) validate linearity .
  • Advanced Sensitivity : Derivatization with dansyl chloride enhances fluorescence detection (LOQ = 0.01 µg/mL). For LC-MS/MS, use MRM transitions (m/z 220 → 105 for quantification; m/z 220 → 77 for confirmation) to minimize matrix interference .

Data Contradiction Analysis

Basic Question : How should researchers address contradictions in reported physicochemical properties? Advanced Question : What statistical approaches reconcile discrepancies between experimental and computational data?

Q. Methodological Answer :

  • Basic Approach : Perform meta-analysis of literature data, noting variables like solvent (polar vs. nonpolar), temperature, and instrumentation (e.g., NMR field strength). Inter-laboratory studies using standardized protocols reduce variability .
  • Advanced Resolution : Apply sensitivity analysis to computational models (e.g., DFT or PBPK models) to assess parameter impact. Compare empirical vs. predicted logP values using Bland-Altman plots. Discrepancies >20% warrant re-evaluation of model assumptions .

Biological Activity Assessment

Basic Question : What in vitro models are appropriate for preliminary toxicity screening? Advanced Question : How can in vitro-to-in vivo extrapolation (IVIVE) be applied to predict systemic effects?

Q. Methodological Answer :

  • In Vitro Models : Use HepG2 cells for hepatotoxicity screening (MTT assay, IC₅₀ determination). Ames test (TA98 strain) assesses mutagenicity .
  • IVIVE : Physiologically Based Pharmacokinetic (PBPK) modeling incorporates parameters like hepatic clearance and tissue partition coefficients. Validate predictions against in vivo rat data (e.g., plasma concentration-time profiles) .

Research Design and Hypothesis Development

Basic Question : How can researchers formulate hypotheses about structure-activity relationships (SAR) for this compound? Advanced Question : What strategies identify research gaps in triazene chemistry?

Q. Methodological Answer :

  • Hypothesis Development : Compare analogs (e.g., 3-Hydroxy-3-propyl-1-p-tolyltriazene ) to propose SAR trends. Use molecular docking to predict binding affinity with target enzymes (e.g., cytochrome P450).
  • Gap Analysis : Conduct systematic literature reviews (PRISMA framework) to catalog known reactions and unexplored areas (e.g., catalytic applications). Bibliometric tools (VOSviewer) map keyword co-occurrence networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-p-tolyltriazene
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-p-tolyltriazene

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